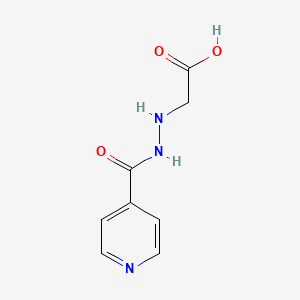
(2-Isonicotinoylhydrazino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isonicotinoylhydrazino)acetic acid is a chemical compound that belongs to the class of hydrazones It is derived from isonicotinic acid and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isonicotinoylhydrazino)acetic acid typically involves the reaction of isonicotinic acid hydrazide with glycine. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of industrial reactors for reflux and purification processes such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
(2-Isonicotinoylhydrazino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinoacetic acid derivatives.
Scientific Research Applications
(2-Isonicotinoylhydrazino)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for antitubercular drugs due to its structural similarity to isoniazid.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Isonicotinoylhydrazino)acetic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in microbial cell walls, leading to cell death. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
(2-Isonicotinoylhydrazino)acetic acid is unique due to its specific hydrazinoacetic acid moiety, which imparts distinct chemical and biological properties. Its potential as a dual-function compound (both antimicrobial and antitubercular) sets it apart from other similar compounds.
Properties
CAS No. |
7723-34-4 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-[2-(pyridine-4-carbonyl)hydrazinyl]acetic acid |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)5-10-11-8(14)6-1-3-9-4-2-6/h1-4,10H,5H2,(H,11,14)(H,12,13) |
InChI Key |
MWBUFKBOLFMKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















